molecular formula C14H22O2 B12664828 Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate CAS No. 92369-26-1

Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate

Cat. No.: B12664828
CAS No.: 92369-26-1
M. Wt: 222.32 g/mol
InChI Key: SGHXYRRAFDSHBV-CMDGGOBGSA-N
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Description

Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate is an organic compound known for its unique structure and versatile applications. This compound features a cyclohexene ring substituted with three methyl groups and an ethyl acrylate moiety. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate typically involves the esterification of 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and fragrances.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
  • 2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene

Comparison: Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behavior .

Properties

CAS No.

92369-26-1

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

ethyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate

InChI

InChI=1S/C14H22O2/c1-5-16-13(15)9-8-12-11(2)7-6-10-14(12,3)4/h8-9H,5-7,10H2,1-4H3/b9-8+

InChI Key

SGHXYRRAFDSHBV-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCOC(=O)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

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